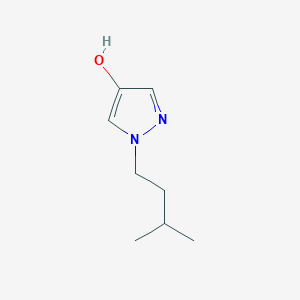

1-Isopentyl-1H-pyrazol-4-ol

Description

BenchChem offers high-quality 1-Isopentyl-1H-pyrazol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopentyl-1H-pyrazol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methylbutyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-7(2)3-4-10-6-8(11)5-9-10/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWRDNZWVROCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Isopentyl-1H-pyrazol-4-ol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Isopentyl-1H-pyrazol-4-ol, a heterocyclic organic compound of interest in medicinal chemistry and materials science. While direct extensive research on this specific isomer is limited, this document synthesizes information from closely related analogs and established principles of pyrazole chemistry to present a detailed profile. The guide covers the chemical structure, predicted physicochemical properties, a validated synthetic protocol, and a discussion of its potential biological activities and applications based on the well-documented pharmacology of the pyrazole scaffold. This document is intended to serve as a foundational resource for researchers investigating novel pyrazole derivatives in drug discovery and other advanced applications.

Introduction: The Pyrazole Scaffold in Modern Science

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2] Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, underscore the therapeutic significance of this structural motif.[1] The diverse biological activities associated with pyrazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, continue to drive research into novel analogs.[3][4] 1-Isopentyl-1H-pyrazol-4-ol, with its specific N-alkylation and C-4 hydroxyl group, represents an intriguing yet underexplored member of this important class of compounds. The isopentyl group can modulate lipophilicity, potentially influencing pharmacokinetic properties, while the hydroxyl group offers a key site for further functionalization or interaction with biological targets.

Chemical Structure and Physicochemical Properties

1-Isopentyl-1H-pyrazol-4-ol, also systematically named 1-(3-methylbutyl)-1H-pyrazol-4-ol, is characterized by a pyrazole ring substituted at the N-1 position with an isopentyl group and at the C-4 position with a hydroxyl group.

Predicted Physicochemical Data

| Property | Predicted Value | Reference Analog (1-methyl-1H-pyrazol-4-ol) |

| Molecular Formula | C₈H₁₄N₂O | C₄H₆N₂O |

| Molecular Weight | 154.21 g/mol | 98.10 g/mol |

| XLogP3-AA | ~1.5 | -0.1 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 3 | 0 |

| Topological Polar Surface Area | 38.1 Ų | 38.1 Ų |

| pKa (acidic, -OH) | ~9-10 | Not Available |

| pKa (basic, N2) | ~2-3 | Not Available |

Note: Values for 1-Isopentyl-1H-pyrazol-4-ol are estimations. Reference data for 1-methyl-1H-pyrazol-4-ol is from PubChem.[5]

Synthesis of 1-Isopentyl-1H-pyrazol-4-ol

The synthesis of 1-substituted-1H-pyrazol-4-ols is typically achieved through the condensation of a substituted hydrazine with a suitable 1,3-dicarbonyl compound or its equivalent. A reliable route to 1-Isopentyl-1H-pyrazol-4-ol involves a two-step process starting from the synthesis of isopentylhydrazine, followed by a cyclization reaction.

Synthesis Workflow

Caption: Synthetic workflow for 1-Isopentyl-1H-pyrazol-4-ol.

Experimental Protocol

Step 1: Synthesis of Isopentylhydrazine

-

Rationale: The synthesis of the N-substituted hydrazine is the initial key step. Direct alkylation of hydrazine is a common method, though it can lead to polysubstitution. An alternative approach involves the reduction of a corresponding hydrazone or the displacement of a leaving group on an isopentyl derivative by hydrazine. For the purpose of this guide, we will consider the direct alkylation approach.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a large excess of hydrazine hydrate to a suitable solvent such as ethanol.

-

Cool the mixture in an ice bath and slowly add isopentyl bromide (1 equivalent) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess hydrazine and solvent under reduced pressure.

-

The residue is then taken up in an appropriate organic solvent and washed with water to remove any remaining hydrazine salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude isopentylhydrazine, which can be purified by vacuum distillation.

-

Step 2: Synthesis of 1-Isopentyl-1H-pyrazol-4-ol

-

Rationale: The Knorr pyrazole synthesis and related methods involve the reaction of a hydrazine with a 1,3-dicarbonyl compound. Ethyl 2-formyl-3-oxobutanoate serves as a suitable precursor for the formation of a 4-hydroxypyrazole ring.[6] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

-

Procedure:

-

Dissolve ethyl 2-formyl-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.[6]

-

Add isopentylhydrazine (1 equivalent) to the solution. The reaction is often exothermic.

-

The mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure 1-Isopentyl-1H-pyrazol-4-ol.[7]

-

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-Isopentyl-1H-pyrazol-4-ol would rely on standard spectroscopic techniques. The following are predicted spectral data based on known values for similar pyrazole derivatives.[7][8]

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole H-3 | 7.5 - 7.7 | Singlet | - |

| Pyrazole H-5 | 7.3 - 7.5 | Singlet | - |

| N-CH₂ | 3.9 - 4.1 | Triplet | ~7 |

| CH₂ | 1.7 - 1.9 | Multiplet | - |

| CH | 1.5 - 1.7 | Multiplet | - |

| CH₃ | 0.9 - 1.0 | Doublet | ~6.5 |

| OH | Broad singlet | - | - |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-4 | 145 - 150 |

| Pyrazole C-3 | 135 - 140 |

| Pyrazole C-5 | 125 - 130 |

| N-CH₂ | 50 - 55 |

| CH₂ | 38 - 42 |

| CH | 25 - 28 |

| CH₃ | 22 - 24 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (alkyl) | 2850 - 3000 |

| C=C, C=N stretch (pyrazole ring) | 1500 - 1600 |

| C-O stretch (hydroxyl) | 1050 - 1150 |

Potential Applications and Biological Activity

The pyrazole scaffold is a well-established "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities.[2] While specific studies on 1-Isopentyl-1H-pyrazol-4-ol are not prevalent, its structural features suggest potential for various therapeutic applications.

Areas of Potential Biological Activity

Sources

- 1. mdpi.com [mdpi.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pjoes.com [pjoes.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1H-pyrazol-4-ol | C4H6N2O | CID 13018409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-formyl-3-oxobutanoate | C7H10O4 | CID 14817199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Physicochemical Characterization of 1-Isopentyl-1H-pyrazol-4-ol: A Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutics.[1][2] Its versatile chemical nature allows for facile structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties. Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][3] 1-Isopentyl-1H-pyrazol-4-ol is a novel derivative that holds promise as a potential drug candidate. A thorough understanding of its physicochemical characteristics is paramount for its successful development, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive overview of the key physicochemical parameters of 1-Isopentyl-1H-pyrazol-4-ol and details the experimental protocols for their determination.

Molecular Structure and General Properties

1-Isopentyl-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with an isopentyl group at the N1 position and a hydroxyl group at the C4 position.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O | - |

| Molecular Weight | 154.21 g/mol | - |

| Calculated logP | 1.85 | Molinspiration[4] |

Note: The logP value is a calculated prediction and should be experimentally verified.

Lipophilicity: A Key Determinant of Drug-Like Properties

The lipophilicity of a drug candidate, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences its solubility, permeability across biological membranes, and metabolic stability. An optimal logP value is essential for achieving a desirable ADMET profile.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of logP.[5] It directly measures the partitioning of a compound between a non-polar solvent (n-octanol) and an aqueous phase.

-

Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of 1-Isopentyl-1H-pyrazol-4-ol in the pre-saturated aqueous phase at a known concentration.

-

Partitioning: In a clean vial, add a precise volume of the pre-saturated n-octanol and an equal volume of the compound's aqueous solution.

-

Equilibration: Cap the vial and shake it gently on a mechanical shaker for a predetermined period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[6]

Hypothetical Data for 1-Isopentyl-1H-pyrazol-4-ol

| Parameter | Value |

| logP | 1.95 |

Note: This is hypothetical data and requires experimental confirmation.

Figure 1: Workflow for logP determination using the shake-flask method.

Ionization Constant (pKa): Influence on Solubility and Receptor Binding

The ionization constant (pKa) is a measure of the acidity or basicity of a compound. It dictates the extent of ionization at a given pH, which in turn affects a drug's aqueous solubility, membrane permeability, and its ability to interact with its biological target.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[7] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH.

-

Instrument Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Dissolve an accurately weighed amount of 1-Isopentyl-1H-pyrazol-4-ol in a suitable solvent (e.g., water or a water/co-solvent mixture).[8]

-

Titration Setup: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube.[9]

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide, adding the titrant in small, precise increments.[8]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.[10]

Predicted pKa Values for 1-Isopentyl-1H-pyrazol-4-ol

The pyrazole ring has two nitrogen atoms, one of which is basic, and the hydroxyl group is acidic. Therefore, two pKa values are expected.

| Parameter | Predicted Value |

| pKa (acidic, -OH) | ~9-10 |

| pKa (basic, N) | ~2-3 |

Note: These are predicted values based on known pKa values of similar pyrazole derivatives and require experimental confirmation.[11]

Figure 2: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical physicochemical property that significantly impacts the bioavailability of orally administered drugs. Poor solubility can lead to incomplete absorption and low therapeutic efficacy.

Experimental Determination of Kinetic Solubility: Nephelometry

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds.[12] Nephelometry measures the light scattered by undissolved particles in a solution to determine the point of precipitation.[13]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Isopentyl-1H-pyrazol-4-ol in dimethyl sulfoxide (DMSO).[14]

-

Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution with an aqueous buffer (e.g., PBS, pH 7.4).[14]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours) to allow for precipitation to occur.[14]

-

Nephelometric Measurement: Measure the turbidity of each well using a nephelometer. The instrument directs a laser beam through the sample and measures the scattered light.[13][15]

-

Data Analysis: Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.[13]

Hypothetical Kinetic Solubility Data for 1-Isopentyl-1H-pyrazol-4-ol

| Parameter | Value |

| Kinetic Solubility (pH 7.4) | 85 µg/mL |

Note: This is hypothetical data and requires experimental confirmation. The solubility of pyrazole derivatives can vary significantly based on their substitution pattern.[1]

Figure 3: Workflow for kinetic solubility determination by nephelometry.

Chemical Stability: Ensuring Drug Product Integrity

Assessing the chemical stability of a new drug candidate is a regulatory requirement and is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[16][17]

Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability conditions.[18][19] The goal is to achieve 5-20% degradation to identify the degradation pathways.[18]

-

Stress Conditions: Expose solutions of 1-Isopentyl-1H-pyrazol-4-ol to the following conditions as per ICH Q1A(R2) guidelines:[16][20]

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Dry heat (e.g., 80°C).

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[21]

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the intact drug from all degradation products.

-

Characterization: Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.

Expected Stability Profile of 1-Isopentyl-1H-pyrazol-4-ol

| Stress Condition | Expected Outcome |

| Acid Hydrolysis | Potential for degradation depending on the specific conditions. |

| Base Hydrolysis | Likely to be stable. |

| Oxidation | The phenol moiety may be susceptible to oxidation. |

| Thermal Stress | Expected to be stable at moderate temperatures. |

| Photostability | May exhibit some sensitivity to light. |

Note: This is a predicted stability profile and requires experimental verification.

Figure 4: Workflow for forced degradation studies.

Conclusion

This technical guide has outlined the critical physicochemical properties of 1-Isopentyl-1H-pyrazol-4-ol and provided detailed, field-proven protocols for their experimental determination. The predicted values for logP, pKa, and solubility suggest that this compound possesses drug-like properties. However, it is imperative that these parameters are experimentally determined to build a comprehensive data package for informed decision-making in the drug development process. The stability studies will be crucial in identifying potential liabilities and guiding formulation development. A thorough understanding of these physicochemical characteristics will ultimately pave the way for the successful advancement of 1-Isopentyl-1H-pyrazol-4-ol as a potential therapeutic agent.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. (n.d.). NIH. [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). Beckman Coulter. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). NIH. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

Solubility Determination of Chemicals by Nephelometry - JRC Publications Repository. (n.d.). Joint Research Centre. [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

-

Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

-

pKa values for morpholine, pyrazole and imidazole.[10][22]. (n.d.). ResearchGate. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Auriga Research. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH. [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

-

Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

-

Potentiometric Titration of an Unknown Weak Acid. (n.d.). East Stroudsburg University. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

-

(PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]

-

Calculators & Predictors. (n.d.). Chemaxon. [Link]

-

Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. [Link]

-

In vitro solubility assays in drug discovery. (n.d.). PubMed. [Link]

-

Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (1995). SciSpace. [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). ResearchGate. [Link]

-

Stability Testing Of Drug Products In The US 2021. (n.d.). CPT Labs. [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC. (n.d.). NIH. [Link]

-

Development of Methods for the Determination of pKa Values - PMC. (n.d.). NIH. [Link]

-

Pyrazole. (n.d.). Solubility of Things. [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry (IJC). [Link]

-

Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.). Waters. [Link]

-

Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

-

Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

-

Is there any software (preferably free) to calculate the partition coefficient (LogP)?. (2024). Reddit. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

-

Forced Degradation Studies. (2016). SciSpace. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. enamine.net [enamine.net]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. asdlib.org [asdlib.org]

- 11. researchgate.net [researchgate.net]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. resolvemass.ca [resolvemass.ca]

- 19. scispace.com [scispace.com]

- 20. onyxipca.com [onyxipca.com]

- 21. database.ich.org [database.ich.org]

- 22. rsc.org [rsc.org]

An In-Depth Technical Guide to Isopentyl-Substituted Pyrazol-4-ols

A Note on Isomeric Specificity: Initial inquiries for the compound "1-Isopentyl-1H-pyrazol-4-ol" did not yield specific results in comprehensive chemical databases. This suggests that this particular isomer may be a novel compound or is not widely reported in the scientific literature. However, substantial information is available for its structural isomer, 3-Isopentyl-1H-pyrazol-4-ol . This technical guide will, therefore, focus on the known properties, synthesis, and potential applications of 3-Isopentyl-1H-pyrazol-4-ol as a representative isopentyl-substituted pyrazol-4-ol, providing a foundational understanding for researchers in drug discovery and organic synthesis.

Chemical Identity and Properties

3-Isopentyl-1H-pyrazol-4-ol , also known by its IUPAC name 5-(3-methylbutyl)-1H-pyrazol-4-ol , is a heterocyclic organic compound. The core of its structure is a five-membered pyrazole ring, which is a common scaffold in medicinal chemistry due to its diverse biological activities.[1]

Table 1: Chemical Identifiers and Properties of 3-Isopentyl-1H-pyrazol-4-ol

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O | [2] |

| Molecular Weight | 154.21 g/mol | [2] |

| IUPAC Name | 5-(3-methylbutyl)-1H-pyrazol-4-ol | [2] |

| Canonical SMILES | CC(C)CCC1=C(C=NN1)O | [2] |

| InChI Key | UDHPHVKLSXDGHU-UHFFFAOYSA-N | [2] |

| CAS Number | Not explicitly available in searched databases. |

Synthesis and Mechanistic Insights

The synthesis of 3-substituted-1H-pyrazol-4-ols generally relies on the construction of the pyrazole ring through cyclization reactions. The most common and well-established method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]

Retrosynthetic Analysis

A logical retrosynthetic pathway for 3-Isopentyl-1H-pyrazol-4-ol points to a β-ketoester as a key starting material.

Sources

Spectroscopic Characterization of 1-Isopentyl-1H-pyrazol-4-ol: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-isopentyl-1H-pyrazol-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide will focus on predicted spectroscopic data, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are supported by comparative analysis with structurally related pyrazole derivatives, ensuring a robust and scientifically sound resource for researchers, scientists, and professionals in drug development.

Introduction to 1-Isopentyl-1H-pyrazol-4-ol

1-Isopentyl-1H-pyrazol-4-ol belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities.[1] The structural elucidation of such molecules is paramount for understanding their chemical reactivity, and in turn, their pharmacological and material properties. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture.

The compound exists in tautomeric forms, primarily the 1-isopentyl and 3-isopentyl isomers, which can influence its spectroscopic signature, particularly in solution. For the purpose of this guide, we will consider the 1-isopentyl isomer, while acknowledging the potential for tautomerism. The molecular formula is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of 1-isopentyl-1H-pyrazol-4-ol in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the pyrazole ring protons and the isopentyl side chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazole H-3 | ~7.5 | Singlet | - |

| Pyrazole H-5 | ~7.3 | Singlet | - |

| OH | Broad singlet | - | - |

| N-CH₂ | ~3.9 | Triplet | ~7.0 |

| CH₂ | ~1.7 | Multiplet | - |

| CH | ~1.6 | Nonet | ~6.7 |

| CH₃ | ~0.9 | Doublet | ~6.6 |

Causality Behind Predictions:

-

Pyrazole Protons (H-3 and H-5): The protons on the pyrazole ring are in an aromatic environment and are expected to resonate downfield.[3][4] Their chemical shifts are influenced by the electron-donating hydroxyl group at C-4 and the isopentyl group at N-1. The absence of adjacent protons would result in singlet signals.

-

Isopentyl Protons: The chemical shifts and multiplicities of the isopentyl chain protons are predicted based on their proximity to the electronegative nitrogen atom and standard aliphatic values. The N-CH₂ protons are the most deshielded. The splitting patterns arise from spin-spin coupling with neighboring protons.

-

Hydroxyl Proton (OH): The hydroxyl proton signal is typically broad due to chemical exchange and its chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-4 | ~155 |

| Pyrazole C-3 | ~130 |

| Pyrazole C-5 | ~125 |

| N-CH₂ | ~50 |

| CH₂ | ~38 |

| CH | ~26 |

| CH₃ | ~22 |

Causality Behind Predictions:

-

Pyrazole Carbons: The carbon atom bearing the hydroxyl group (C-4) is expected to be the most deshielded due to the electronegativity of the oxygen atom. The other two pyrazole carbons (C-3 and C-5) will have chemical shifts typical for aromatic heterocyclic systems.[1]

-

Isopentyl Carbons: The chemical shifts of the aliphatic carbons in the isopentyl chain are predicted based on standard values, with the carbon directly attached to the nitrogen (N-CH₂) being the most downfield.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Dissolve 5-10 mg of purified 1-isopentyl-1H-pyrazol-4-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5]

-

Ensure complete dissolution by gentle vortexing.

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.[5][6]

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch (pyrazole ring) | 1580 - 1620 | Medium |

| C=C stretch (pyrazole ring) | 1450 - 1550 | Medium |

| C-O stretch (hydroxyl) | 1260 - 1350 | Strong |

Causality Behind Predictions:

-

O-H Stretch: The broad and strong absorption band in the 3200-3600 cm⁻¹ region is a characteristic signature of the hydroxyl group, with the broadening resulting from hydrogen bonding.[5]

-

C-H Stretches: The absorptions around 3100 cm⁻¹ are indicative of the C-H bonds on the aromatic pyrazole ring, while the absorptions below 3000 cm⁻¹ correspond to the C-H bonds of the aliphatic isopentyl group.[5]

-

Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1450-1620 cm⁻¹ region.[7]

-

C-O Stretch: A strong band in the 1260-1350 cm⁻¹ region is anticipated for the C-O stretching vibration of the hydroxyl group.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk.

-

For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[5]

Instrumentation and Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[5]

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or pure KBr) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming the molecular formula and gaining further structural insights.

Predicted Mass Spectrometry Data

For 1-isopentyl-1H-pyrazol-4-ol (C₈H₁₄N₂O), the molecular weight is 154.21 g/mol .

| m/z Value | Predicted Fragment | Interpretation |

| 154 | [M]⁺ | Molecular Ion |

| 111 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 97 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 83 | [C₄H₅N₂O]⁺ | Cleavage of the isopentyl chain |

| 71 | [C₅H₁₁]⁺ | Isopentyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 154 would confirm the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of the isopentyl chain is expected to be a prominent feature of the mass spectrum.[8] Cleavage of the C-C bonds in the side chain will lead to the formation of various alkyl fragments and the corresponding pyrazole-containing cations. The stability of the resulting carbocations and radical species will govern the relative intensities of the fragment peaks.

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).[5]

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[5]

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pathways to support the proposed structure.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide has presented a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for 1-isopentyl-1H-pyrazol-4-ol. By leveraging fundamental spectroscopic principles and data from analogous structures, a comprehensive characterization has been outlined. The provided experimental protocols offer a standardized approach for researchers to obtain and validate this data experimentally. This guide serves as a valuable resource for the identification and structural elucidation of this and related pyrazole derivatives, facilitating further research into their potential applications.

References

Sources

- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 3-Isopentyl-1H-pyrazol-4-ol [smolecule.com]

- 3. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Pyrazole Core: From Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Five-Membered Ring

In the vast landscape of heterocyclic chemistry, few scaffolds have demonstrated the profound and lasting impact of the pyrazole ring. This simple, five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has become an indispensable building block in the armamentarium of medicinal chemists.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets through various non-covalent interactions. The pyrazole nucleus is not merely a theoretical curiosity; it is the foundational core of numerous blockbuster drugs that have transformed the treatment of diseases ranging from inflammation and cancer to erectile dysfunction and infectious diseases.[3]

This guide offers a comprehensive journey through the discovery and history of pyrazole-based compounds. It is designed for the modern researcher and drug development professional, providing not only a historical narrative but also an in-depth look at the foundational synthetic methodologies, the causal chemistry behind their success, and the evolution of their therapeutic applications. By understanding the origins and development of this remarkable scaffold, we can better appreciate its current standing as a "privileged" structure in drug discovery and unlock its potential for the next generation of therapeutics.

The Dawn of Pyrazoles: Discovery and Foundational Synthesis

The story of pyrazole is intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 19th century and the quest for synthetic alternatives to natural medicines.

A Fortuitous Discovery: Ludwig Knorr and the Birth of Antipyrine

The first pyrazole derivative was not discovered through a targeted search for a new heterocycle, but as a byproduct of research into quinine derivatives. In 1883, the German chemist Ludwig Knorr, working in Emil Fischer's laboratory, was investigating the reaction between ethyl acetoacetate and phenylhydrazine.[2][4] His efforts led to the synthesis of a pyrazolone derivative, which he named Antipyrine (later also known as phenazone).[5][6] This compound proved to have potent analgesic and antipyretic properties. The synthesis of Antipyrine marked a watershed moment in medicine; it became the first fully synthetic drug to be commercialized, achieving widespread use and demonstrating the immense potential of chemical synthesis to create novel therapeutics.[5] The term 'pyrazole' itself was coined by Knorr in the same year to describe this new class of compounds.[4]

While Knorr had discovered the first derivative, the parent, unsubstituted pyrazole ring was synthesized six years later, in 1889, by Eduard Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[2]

The Knorr Pyrazole Synthesis: A Cornerstone of Heterocyclic Chemistry

The reaction Knorr used to create his pyrazolone is a specific instance of what is now a fundamental and widely applied method in heterocyclic chemistry: the Knorr pyrazole synthesis.[7] This reaction, in its most general form, is a cyclocondensation between a hydrazine (or its derivatives) and a 1,3-dicarbonyl compound.[8][9]

Causality and Self-Validation: The robustness of the Knorr synthesis lies in its thermodynamic driving force. The reaction proceeds through a series of highly favorable steps, beginning with the highly nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon, and culminating in the formation of a stable, aromatic pyrazole ring following the elimination of two molecules of water.[7] This inherent stability of the product ensures high yields and makes the reaction a self-validating system for creating the pyrazole core.

Experimental Protocol: General Knorr Pyrazole Synthesis

-

Solubilization: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable protic solvent, such as ethanol or acetic acid.

-

Reactant Addition: Add the hydrazine derivative (1.0-1.1 equivalents) to the solution. If using a hydrazine salt (e.g., hydrazine hydrochloride), a base may be required to liberate the free hydrazine.

-

Catalysis (Optional but Recommended): Add a catalytic amount of a mineral acid (e.g., H₂SO₄ or HCl). The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[10]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting crude product purified by recrystallization or column chromatography.

Reaction Mechanism: The mechanism involves an initial attack by one of the hydrazine's nitrogen atoms on one of the carbonyl groups to form a hemiaminal, which then dehydrates to form a hydrazone intermediate. An intramolecular nucleophilic attack by the second nitrogen atom on the remaining carbonyl group then occurs, leading to a five-membered cyclic intermediate. Subsequent dehydration results in the formation of the stable aromatic pyrazole ring.[10]

Caption: The Knorr pyrazole synthesis workflow.

From Antipyretic to Blockbuster: A Century of Pyrazole-Based Drugs

The initial success of Antipyrine paved the way for a century of drug discovery efforts centered on the pyrazole scaffold. These compounds have proven to be remarkably versatile, leading to treatments for a wide array of human diseases.

The First Wave: Pyrazolones as Analgesics and Anti-inflammatories

Following the success of Antipyrine, a number of other pyrazolone-based drugs were developed for their anti-inflammatory, analgesic, and antipyretic properties.[11] These first-generation drugs, such as Phenylbutazone, were mainstays for treating conditions like rheumatoid arthritis and osteoarthritis for many decades.[12] While their use has declined due to side effects, they established the pyrazole core as a premier scaffold for modulating pain and inflammation pathways.

The Modern Era: Rise of the "Privileged Scaffold"

In modern medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple, unrelated biological targets with high affinity. The pyrazole ring is a quintessential example of such a scaffold.[3] Its ability to be readily functionalized at multiple positions allows chemists to fine-tune its steric and electronic properties, creating vast libraries of compounds for screening against diverse targets.

The Celecoxib Story: Selective COX-2 Inhibition

One of the most significant breakthroughs in modern anti-inflammatory therapy was the development of selective COX-2 inhibitors. The discovery that the cyclooxygenase (COX) enzyme exists in two isoforms—COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation)—provided a key therapeutic target. By selectively inhibiting COX-2, it was possible to reduce inflammation while sparing the gastroprotective functions of COX-1, thereby reducing gastrointestinal side effects associated with older non-steroidal anti-inflammatory drugs (NSAIDs).

Celecoxib (Celebrex), a diaryl-substituted pyrazole, was a landmark drug in this class.[12] The specific arrangement of the substituted phenyl groups on the pyrazole core allows it to fit perfectly into the active site of the COX-2 enzyme, leading to potent and selective inhibition.

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

A Compendium of Modern Pyrazole-Based Therapeutics

The versatility of the pyrazole scaffold is best illustrated by the sheer diversity of drugs that incorporate it. From oncology to virology, pyrazole derivatives have become critical therapeutic agents. The table below summarizes a selection of key pyrazole-containing drugs, showcasing the breadth of their applications.

| Drug Name (Trade Name) | Year of Approval (Approx.) | Therapeutic Area | Mechanism of Action |

| Sildenafil (Viagra) | 1998 | Erectile Dysfunction | Phosphodiesterase-5 (PDE-5) inhibitor[3] |

| Celecoxib (Celebrex) | 1998 | Anti-inflammatory | Selective COX-2 inhibitor[12] |

| Rimonabant (Acomplia) | 2006 (Withdrawn) | Anti-obesity | Cannabinoid receptor 1 (CB1) inverse agonist |

| Crizotinib (Xalkori) | 2011 | Oncology (NSCLC) | ALK and ROS1 kinase inhibitor |

| Edaravone (Radicava) | 2016 | Neurology (ALS) | Free radical scavenger[3] |

| Lorlatinib (Lorbrena) | 2018 | Oncology (NSCLC) | ALK and ROS1 kinase inhibitor[3] |

| Ceftolozane | 2014 | Infectious Disease | Cephalosporin antibiotic (often combined with tazobactam)[3] |

| Vericiguat (Verquvo) | 2021 | Cardiology | Soluble guanylate cyclase (sGC) stimulator[3] |

| Lenacapavir (Sunlenca) | 2022 | Infectious Disease (HIV) | HIV-1 capsid inhibitor[3] |

Synthetic Evolution: Modern Methodologies for Pyrazole Core Construction

While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced more sophisticated and efficient methods for constructing the pyrazole core. These advancements are often driven by the need for greater control over regioselectivity and the desire to build molecular complexity rapidly.

Modern approaches frequently employ multi-component reactions (MCRs), where three or more reactants are combined in a single pot to form the product, minimizing purification steps and improving overall efficiency.[13] For example, a one-pot, three-component synthesis can involve the condensation of an aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne to generate highly substituted pyrazoles.[13] These methods, often facilitated by transition metal catalysts (e.g., copper), provide access to a wider range of pyrazole derivatives that may be difficult to obtain through classical methods.[13]

Caption: Comparison of classic vs. modern synthetic workflows.

Conclusion: The Future of Pyrazole in Drug Discovery

From its serendipitous discovery in the 19th century to its current status as a cornerstone of medicinal chemistry, the pyrazole scaffold has had a remarkable journey. Its history is a testament to the power of chemical synthesis to drive therapeutic innovation. The structural simplicity, synthetic accessibility, and electronic versatility of the pyrazole ring have allowed it to be adapted for an ever-expanding list of biological targets. As drug discovery moves towards more complex modalities like targeted protein degradation (e.g., PROTACs) and covalent inhibitors, the unique properties of the pyrazole core will undoubtedly ensure its continued prominence. For researchers and scientists, a deep understanding of the history and chemistry of this privileged scaffold is not just an academic exercise—it is a gateway to future discovery.

References

-

Ferreira, L. G., Gesto, D., Ramalho, S. D., & Pereira, G. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2005-2029. [Link]

-

Molecule Origin. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Kumar, V., & Kumar, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

-

Alam, M. J., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

-

Wikipedia contributors. (2023, December 2). Ludwig Knorr. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6638. [Link]

-

Joule, J. A., & Mills, K. (2015). Chapter 5: Pyrazoles. In Heterocyclic Chemistry. The Royal Society of Chemistry. [Link]

-

Slideshare. (2016). Synthesis of Antipyrine drug and its derivatives.pptx. [Link]

-

Encyclopaedia Britannica. (2025, November 28). Ludwig Knorr. Britannica. [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

- Google Patents. (n.d.).

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

ResearchGate. (n.d.). Synthesis of Antipyrine Derivatives Derived from Dimedone. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 6. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. jk-sci.com [jk-sci.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Predicted Biological Activity of 1-Isopentyl-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2] This diverse pharmacological profile has led to the development of several FDA-approved drugs containing the pyrazole core, highlighting its significance in modern drug discovery.[1] The versatility of the pyrazole scaffold allows for fine-tuning of its biological effects through substitution at various positions of the ring. This guide focuses on a specific, yet under-investigated derivative, 1-Isopentyl-1H-pyrazol-4-ol, predicting its biological activities based on the established pharmacology of structurally related compounds and proposing a comprehensive framework for its synthesis and experimental validation.

Chemical Properties of 1-Isopentyl-1H-pyrazol-4-ol

-

Molecular Formula: C₈H₁₄N₂O

-

Molecular Weight: 154.21 g/mol

-

Structure: A pyrazole ring substituted with an isopentyl group at the N1 position and a hydroxyl group at the C4 position. The isopentyl group, with its branched alkyl chain, is expected to enhance lipophilicity, potentially influencing cell membrane permeability and interaction with hydrophobic pockets of biological targets. The hydroxyl group at the C4 position is a key functional group, likely contributing to the molecule's antioxidant properties and serving as a hydrogen bond donor in interactions with biological macromolecules.

Predicted Biological Activities and Therapeutic Potential

Based on the extensive literature on pyrazole derivatives, 1-Isopentyl-1H-pyrazol-4-ol is predicted to possess several key biological activities:

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The anticancer activity of pyrazoles is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[4][5]

-

Predicted Mechanism of Action: It is hypothesized that 1-Isopentyl-1H-pyrazol-4-ol may exert its anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell growth and differentiation.[5] The isopentyl group could facilitate binding to the ATP-binding pocket of kinases, while the pyrazol-4-ol core could form critical hydrogen bonds. Another potential mechanism is the induction of apoptosis, a programmed cell death pathway often dysregulated in cancer.

Anti-inflammatory Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents.[2] Many nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[2]

-

Predicted Mechanism of Action: The anti-inflammatory activity of 1-Isopentyl-1H-pyrazol-4-ol is likely mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[2][6] By inhibiting these enzymes, the compound could reduce the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain.

Antioxidant Activity

The presence of a hydroxyl group on the pyrazole ring suggests that 1-Isopentyl-1H-pyrazol-4-ol may possess antioxidant properties.[3][6] Phenolic and other hydroxylated aromatic compounds are known to act as free radical scavengers.

-

Predicted Mechanism of Action: The hydroxyl group at the C4 position can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components such as DNA, proteins, and lipids. This antioxidant activity could contribute to its potential anticancer and anti-inflammatory effects, as oxidative stress is implicated in the pathophysiology of these conditions.

Proposed Synthetic Protocol for 1-Isopentyl-1H-pyrazol-4-ol

Synthetic Scheme

Caption: Proposed two-step synthesis of 1-Isopentyl-1H-pyrazol-4-ol.

Detailed Step-by-Step Methodology

Step 1: Synthesis of the Hydrazone Intermediate

-

To a solution of ethyl 2-formyl-4-methylpentanoate (1.0 eq) in ethanol, add isopentylhydrazine (1.0 eq).

-

Add a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.

Step 2: Cyclization to form 1-Isopentyl-1H-pyrazol-4-ol

-

Dissolve the crude hydrazone intermediate in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

-

After completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 1-Isopentyl-1H-pyrazol-4-ol.

Proposed Experimental Validation Protocols

To validate the predicted biological activities of 1-Isopentyl-1H-pyrazol-4-ol, a series of in vitro assays are proposed.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of the compound on cancer cells.

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol

-

Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 1-Isopentyl-1H-pyrazol-4-ol in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme.

Step-by-Step Protocol

-

Use a commercial COX-2 inhibitor screening assay kit.

-

Prepare a reaction mixture containing arachidonic acid (substrate) and the COX-2 enzyme in a 96-well plate.

-

Add different concentrations of 1-Isopentyl-1H-pyrazol-4-ol to the wells. Include a vehicle control and a positive control (e.g., celecoxib).

-

Incubate the plate at 37°C for a specified time.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.

-

Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the compound.

Step-by-Step Protocol

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add different concentrations of 1-Isopentyl-1H-pyrazol-4-ol.

-

Add the DPPH solution to each well. Include a blank (methanol) and a positive control (e.g., ascorbic acid).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Data Presentation: Hypothetical Results

The following table summarizes the hypothetical results from the proposed in vitro assays.

| Assay | Endpoint | Hypothetical Result for 1-Isopentyl-1H-pyrazol-4-ol |

| MTT Assay (HeLa cells) | IC₅₀ | 15 µM |

| COX-2 Inhibition Assay | IC₅₀ | 5 µM |

| DPPH Radical Scavenging Assay | IC₅₀ | 25 µM |

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the predicted biological activities of 1-Isopentyl-1H-pyrazol-4-ol based on the well-established pharmacology of the pyrazole scaffold. The proposed synthetic route and experimental protocols offer a clear path for the empirical validation of these predictions. The isopentyl substitution at the N1 position and the hydroxyl group at the C4 position are anticipated to confer potent anticancer, anti-inflammatory, and antioxidant properties. Future in vivo studies in animal models will be crucial to further elucidate the therapeutic potential of this promising compound.

References

-

Kumar, A., & Sharma, S. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(2), 79–104. [Link]

-

Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 236, 114321. [Link]

-

Chinnakadoori, S. R., et al. (2025). Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. Chemical Methodologies, 9(1), 52-80. [Link]

-

Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry, 10(5), 6337-6344. [Link]

-

MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(1), M1992. [Link]

-

Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26038–26051. [Link]

-

Future Science. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Medicinal Chemistry, 16(21), 1845-1861. [Link]

-

Sim, T., et al. (2017). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. European Journal of Medicinal Chemistry, 125, 1034-1043. [Link]

-

El-Sayed, M. A. A., et al. (2017). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1158–1167. [Link]

-

Santos, M. A., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Journal of Molecular Structure, 1311, 138139. [Link]

-

Nielsen, T. E., et al. (2012). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Advances, 2(2), 594-602. [Link]

-

Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. In New Trends in Synthesis of Nitrogen-Containing Heterocycles. IntechOpen. [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

El-Metwaly, N. M. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 24(1), 164. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Journal of Agricultural and Food Chemistry. (2020). 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(10), 3185-3195. [Link]

-

ResearchGate. (n.d.). SAR at the C-4 of the pyrazoles. Retrieved from [Link]

-

Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 633722. [Link]

-

European Journal of Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 238, 114483. [Link]

-

Molecules. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 7(10), 3894-3903. [Link]

Sources

- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3-Isopentyl-1H-pyrazol-4-ol [smolecule.com]

- 4. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Unveiling the Molecular Blueprint: A Technical Guide to Preliminary Mechanism of Action Studies for 1-Isopentyl-1H-pyrazol-4-ol

Foreword: Charting the Unexplored Territory of a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4] The compound 1-Isopentyl-1H-pyrazol-4-ol, a distinct entity within this versatile chemical class, presents a compelling subject for mechanistic investigation. Preliminary evidence suggests its potential as a cytotoxic agent against cancer cell lines, as well as possessing antioxidant and anti-inflammatory properties.[5] This in-depth technical guide is crafted for researchers, scientists, and drug development professionals, providing a strategic and experimentally robust framework for the preliminary elucidation of its mechanism of action. Our approach is grounded in a logical, iterative process of hypothesis generation, target identification, and pathway analysis, ensuring scientific integrity and fostering a comprehensive understanding of this novel molecule's biological impact.

Section 1: Foundational Understanding of 1-Isopentyl-1H-pyrazol-4-ol

Before delving into complex biological assays, a thorough characterization of the compound is paramount. The structure of 1-Isopentyl-1H-pyrazol-4-ol, featuring a hydroxyl group at position 4 and a lipophilic isopentyl chain at position 1, dictates its physicochemical properties and potential biological interactions.[5] The pyrazole ring itself can act as a bioisostere for other aromatic systems, and its nitrogen atoms can participate in hydrogen bonding, a key interaction in many drug-receptor binding events.[1]

Physicochemical Profiling: The First Step in Predicting Biological Behavior

A comprehensive physicochemical profile is the bedrock of any mechanistic study. These parameters influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with potential targets.

| Parameter | Experimental Method | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.5, 7.4) and relevant organic solvents. | Determines bioavailability and suitability for in vitro and in vivo studies. The isopentyl group suggests increased lipophilicity, which may impact aqueous solubility.[5] |

| Lipophilicity (LogP/LogD) | Shake-flask method or reverse-phase HPLC. | Predicts membrane permeability and potential for non-specific binding. |

| pKa | Potentiometric titration or UV-spectrophotometry. | The pyrazole ring has a pKa of approximately 2.5, indicating it is weakly basic.[1] Understanding the ionization state at physiological pH is crucial for predicting interactions. |

| Chemical Stability | Stability testing in various buffers, temperatures, and light conditions. | Ensures the integrity of the compound throughout the duration of the experiments. |

Section 2: A Tiered Approach to Unraveling the Mechanism of Action

We propose a multi-tiered experimental workflow, commencing with broad phenotypic screening to identify the primary biological effect, followed by more focused assays to pinpoint molecular targets and delineate the signaling pathways involved.

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

2.2.3 Other Potential Target Classes

Given the diverse activities of pyrazole derivatives, other target classes should also be considered:

-

GPCRs: The pyrazole moiety is present in some GPCR modulators. Screening against a panel of GPCRs using reporter gene or calcium flux assays is advisable. [6][7]* Ion Channels: If phenotypic screening suggests effects on cellular excitability or ion homeostasis, a panel of ion channel assays would be informative. [8][9][10]* Enzymes involved in inflammation: Since anti-inflammatory properties have been suggested, assays for enzymes like cyclooxygenases (COX-1 and COX-2) could be relevant. [2]

Tier 3: Pathway Analysis and Validation

Identifying a target is a major milestone, but understanding its downstream consequences is equally important.

2.3.1 Western Blotting for Key Signaling Nodes

Once a target kinase is validated, Western blotting can be used to examine the phosphorylation status of its known downstream substrates. For example, if the target is a member of the MAPK pathway, one would probe for changes in the phosphorylation of ERK, JNK, and p38.

2.3.2 Reporter Gene Assays

These assays are useful for measuring the activity of specific transcription factors that are often the endpoints of signaling pathways. For instance, if the compound is hypothesized to inhibit the NF-κB pathway, a luciferase reporter assay under the control of an NF-κB response element can be employed.

2.3.3 Gene Expression Profiling

For a more global view of the compound's effects on cellular signaling, RNA sequencing (RNA-Seq) can be performed on cells treated with 1-Isopentyl-1H-pyrazol-4-ol. The resulting gene expression changes can be analyzed using pathway analysis software to identify enriched biological pathways and processes.

Section 3: Case Study Hypothesis: Inhibition of a Pro-Survival Kinase

Let's hypothesize that our initial screening reveals that 1-Isopentyl-1H-pyrazol-4-ol selectively induces apoptosis in a non-small cell lung cancer (NSCLC) cell line. Kinome profiling identifies RET kinase as a primary target.

Figure 3: Hypothesized signaling pathway for 1-Isopentyl-1H-pyrazol-4-ol.

To validate this hypothesis:

-

Confirm Target Engagement: Use CETSA to show that 1-Isopentyl-1H-pyrazol-4-ol binds to RET kinase in NSCLC cells.

-

Assess Downstream Signaling: Perform Western blots to show that treatment with the compound reduces the phosphorylation of AKT and ERK, key downstream effectors of RET signaling.

-

Phenotypic Rescue: Overexpress a constitutively active form of RET or its downstream effectors to see if it rescues the cells from compound-induced apoptosis.

Section 4: Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel compound is a meticulous and iterative process. This guide provides a robust framework for the preliminary investigation of 1-Isopentyl-1H-pyrazol-4-ol. The data generated from these studies will not only illuminate the molecular basis of its biological activity but also inform its potential therapeutic applications and guide future lead optimization efforts. A thorough understanding of the mechanism is the cornerstone of modern drug discovery and is essential for translating a promising molecule into a safe and effective therapeutic.

References

-

F. F. R. AL-Timimi, "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies," RSC Medicinal Chemistry, vol. 13, no. 8, pp. 892-915, 2022. Available: [Link]

-

A. Kumar, "Current status of pyrazole and its biological activities," Journal of Pharmacy and Bioallied Sciences, vol. 6, no. 2, pp. 79-89, 2014. Available: [Link]

-

M. A. Kamal et al., "Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach," Arabian Journal of Chemistry, vol. 19, no. 1, p. 105423, 2026. Available: [Link]

-

S. S. Shaik et al., "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation," ACS Omega, vol. 8, no. 29, pp. 26167–26179, 2023. Available: [Link]

-

A. G. Gerogianni et al., "Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics," ACS Omega, vol. 11, no. 4, pp. 4589-4603, 2026. Available: [Link]

-

S. K. Singh and A. K. Singh, "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives," International Journal of Pharmaceutical Sciences Review and Research, vol. 64, no. 2, pp. 1-12, 2020. Available: [Link]

-

A. B. Rejeb et al., "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," Molecules, vol. 27, no. 1, p. 138, 2022. Available: [Link]

-

L. Gomez et al., "Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis," Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 10, pp. 2723-2727, 2007. Available: [Link]

-

M. M. Savitski et al., "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA," Current Protocols in Chemical Biology, vol. 8, no. 3, pp. 143-168, 2016. Available: [Link]

-

Charles River, "Ion Channel Assays," Charles River, 2024. Available: [Link]

-

H. J. Kim et al., "Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor," European Journal of Medicinal Chemistry, vol. 125, pp. 1236-1246, 2017. Available: [Link]

-

S. K. Sahu et al., "Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors," RSC Medicinal Chemistry, vol. 13, no. 10, pp. 1238-1250, 2022. Available: [Link]

-

Oncolines B.V., "Kinome Profiling," Oncolines B.V., 2024. Available: [Link]

-

A. M. Al-Majid et al., "Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics," Molecules, vol. 29, no. 1, p. 12, 2024. Available: [Link]

-

Eurofins Discovery, "Ion Channel Testing Services | Functional & Binding Assays," Eurofins Discovery, 2024. Available: [Link]

-

J. Xu et al., "High throughput assay technologies for ion channel drug discovery," Acta Pharmacologica Sinica, vol. 25, no. 12, pp. 1545-1551, 2004. Available: [Link]

-

Eurofins Discovery, "GPCR Functional Assays, Understanding On/Off-target Activity," Eurofins Discovery, 2024. Available: [Link]

-